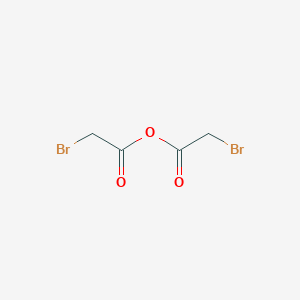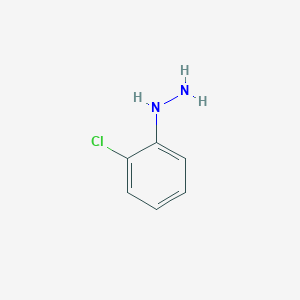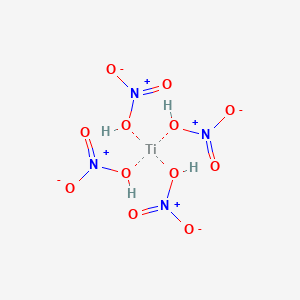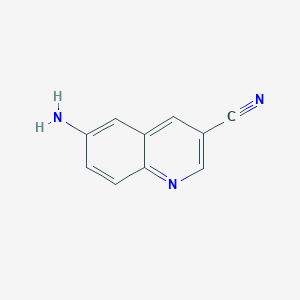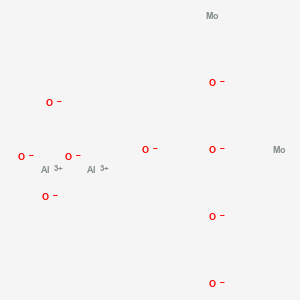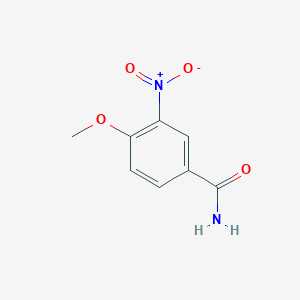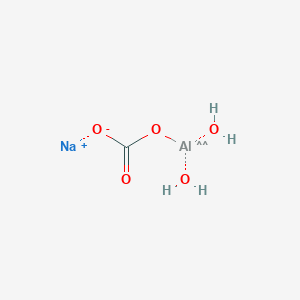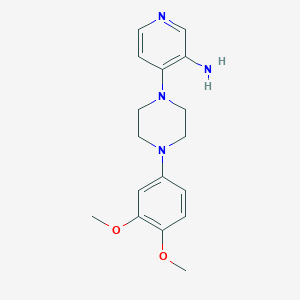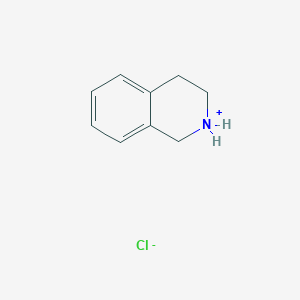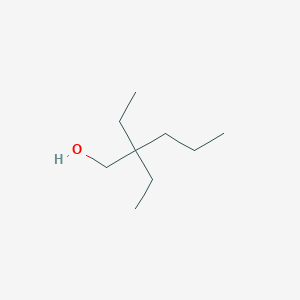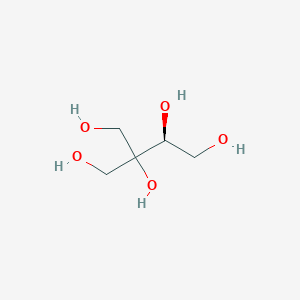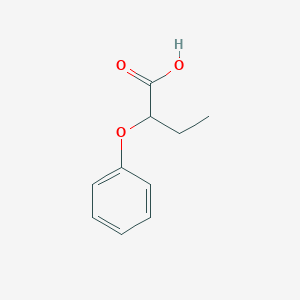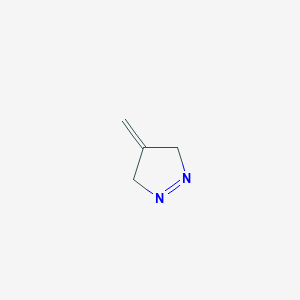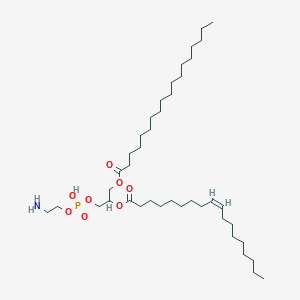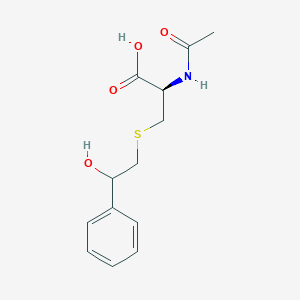
L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- is a naturally occurring amino acid derivative that has been the subject of extensive scientific research in recent years. This compound is of particular interest to researchers due to its potential applications in a wide range of fields, including medicine, biotechnology, and food science. In
Mécanisme D'action
The mechanism of action of L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- is not fully understood. However, it is believed that its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress. Its anti-inflammatory properties are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can help protect cells from oxidative damage. Additionally, it has been found to decrease the production of pro-inflammatory cytokines, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- in lab experiments is that it is a naturally occurring compound, which makes it less likely to have adverse effects on cells and tissues. Additionally, it is relatively easy to synthesize, which makes it readily available for use in experiments. However, one limitation of using L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- is that its mechanism of action is not fully understood, which makes it difficult to predict how it will affect cells and tissues in different experimental conditions.
Orientations Futures
There are several future directions for research on L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)-. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the food industry as a natural flavor enhancer and preservative. Additionally, further research is needed to fully understand the mechanism of action of L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- and its potential applications in various fields.
Méthodes De Synthèse
L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of acetyl chloride with L-cysteine in the presence of a base such as sodium hydroxide. The enzymatic synthesis involves the use of enzymes such as acyltransferases and acylases to catalyze the reaction between acetyl-CoA and L-cysteine.
Applications De Recherche Scientifique
L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- has a wide range of potential applications in scientific research. It has been shown to have antioxidant properties, which makes it a potential candidate for use in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, it has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis and asthma. L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- has also been studied for its potential use in the food industry as a natural flavor enhancer and preservative.
Propriétés
Numéro CAS |
14510-10-2 |
|---|---|
Nom du produit |
L-Cysteine, N-acetyl-S-(2-hydroxy-2-phenylethyl)- |
Formule moléculaire |
C13H17NO4S |
Poids moléculaire |
283.35 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(2-hydroxy-2-phenylethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-9(15)14-11(13(17)18)7-19-8-12(16)10-5-3-2-4-6-10/h2-6,11-12,16H,7-8H2,1H3,(H,14,15)(H,17,18)/t11-,12?/m0/s1 |
Clé InChI |
BHIBBNPGNZPUFZ-PXYINDEMSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSCC(C1=CC=CC=C1)O)C(=O)O |
SMILES |
CC(=O)NC(CSCC(C1=CC=CC=C1)O)C(=O)O |
SMILES canonique |
CC(=O)NC(CSCC(C1=CC=CC=C1)O)C(=O)O |
Synonymes |
N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine, (R)-isomer N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine, (S)-isomer S-PhOHEt-NAcCys |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



